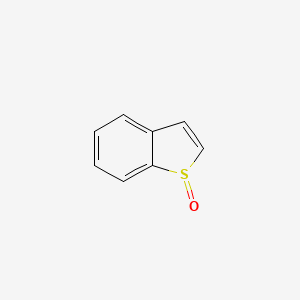

1-Benzothiophene 1-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzothiophene 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBBBGXDQQURHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875779 | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51500-42-6 | |

| Record name | Benzo(b)thiophene, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051500426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51500-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophenesulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzothiophene 1 Oxide and Its Derivatives

Direct Oxidation of Benzothiophenes to 1-Benzothiophene 1-oxide

The most common and straightforward method for preparing 1-benzothiophene 1-oxides is the direct oxidation of the corresponding benzothiophenes. nih.govresearchgate.net This approach involves the selective oxidation of the sulfur atom in the thiophene (B33073) ring.

Selective Mono-oxidation Strategies

Achieving selective mono-oxidation to the sulfoxide (B87167) (1-oxide) without further oxidation to the sulfone (1,1-dioxide) is a key challenge. The sulfoxide itself is more susceptible to oxidation than the starting sulfide, making over-oxidation a common issue. kyushu-u.ac.jp

Strategies to achieve selectivity include:

Careful control of stoichiometry: Using a limited amount of the oxidizing agent can favor the formation of the mono-oxidized product.

Use of specific reagents: Certain oxidizing systems are known to be more selective for sulfoxide formation.

Low conversion rates: In some cases, particularly with sensitive substrates like 3-formyl benzothiophenes, running the reaction to a low conversion is necessary to ensure selective oxidation and prevent unwanted side reactions, such as the Baeyer–Villiger oxidation of aldehydes. nih.gov

The parent compound, this compound, and its derivatives that are unsubstituted at the C2 and C3 positions are often unstable at higher concentrations and can readily dimerize. kyushu-u.ac.jp

Role of Oxidizing Agents (e.g., m-CPBA)

A variety of oxidizing agents have been employed for the synthesis of 1-benzothiophene 1-oxides. The choice of oxidant is crucial for achieving the desired product in good yield and selectivity.

meta-Chloroperoxybenzoic acid (m-CPBA): This is one of the most widely used reagents for the oxidation of benzothiophenes. mdpi.comresearchgate.netbenthamdirect.com It is a powerful and commercially available oxidant effective for converting sulfides to sulfoxides and sulfones. manchester.ac.ukmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. mdpi.com In some protocols, additives like boron trifluoride etherate (BF₃·OEt₂) are used with m-CPBA. researchgate.net

Hydrogen Peroxide/Trifluoroacetic Acid (H₂O₂/CF₃CO₂H): This system generates peroxytrifluoroacetic acid in situ, which is a potent oxidant capable of converting benzothiophenes to their S-oxides in high yields. kyushu-u.ac.jpresearchgate.net

Other Peroxides: Other organic peroxides, such as tert-amyl hydroperoxide (TAHP) and tert-butyl hydroperoxide (TBHP), have also been utilized, often in the presence of a catalyst. researchgate.net

The table below summarizes the use of different oxidizing agents for the synthesis of benzothiophene (B83047) S-oxides.

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 2,7-Dibromo Current time information in Богородский район, RU.benzothieno[3,2-b] Current time information in Богородский район, RU.benzothiophene | m-CPBA | 2,7-Dibromo Current time information in Богородский район, RU.benzothieno[3,2-b] Current time information in Богородский район, RU.benzothiophene 5,5-dioxide | 76% | mdpi.com |

| Benzothiophene | m-CPBA | Benzothiophene S-oxide | - | manchester.ac.uk |

| 3-Formyl benzothiophenes | m-CPBA | 3-Formyl benzothiophene S-oxides | 80-96% (as crude) | nih.gov |

| Benzothiophene | H₂O₂/CF₃CO₂H | Benzothiophene S-oxide | 90% | kyushu-u.ac.jp |

| 2-(4-chlorobenzoyl)benzothiophene | H₂O₂/CF₃CO₂H | 2-(4-chlorobenzoyl)benzothiophene S-oxide | 40% | kyushu-u.ac.jp |

| Dibenzothiophene | tert-amyl hydroperoxide (TAHP) | Dibenzothiophene sulfone | 95% (conversion) | researchgate.net |

Factors Influencing Oxidation Selectivity and Yield

Substituents on the Benzothiophene Ring: The electronic nature of substituents on the benzothiophene core can significantly impact the ease of oxidation. Electron-donating groups increase the electron density at the sulfur atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can deactivate the sulfur atom towards oxidation. nih.govnih.gov

Reaction Temperature: Oxidation reactions are often exothermic. Controlling the temperature is critical to prevent runaway reactions and over-oxidation to the sulfone. researchgate.net

Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like dichloromethane, chloroform, and 1,2-dichloroethane are commonly used. mdpi.comresearchgate.net

Catalysts: In some oxidative systems, such as those using hydroperoxides, the presence of a metal catalyst (e.g., molybdenum-based) is necessary to activate the oxidant and facilitate the reaction. researchgate.net

Purity of Reagents: The purity of the benzothiophene starting material and the oxidizing agent can affect the reaction, as impurities may lead to side reactions or catalyst deactivation.

Ring-Forming Reactions Incorporating the Sulfinyl Group

An alternative to the direct oxidation of pre-formed benzothiophenes is the construction of the heterocyclic ring in a manner that directly incorporates the sulfinyl (-S=O) group. These methods build the this compound core from acyclic precursors.

Organoaluminum Intermediate Approaches

One synthetic strategy involves the use of organoaluminum intermediates. A notable example is the reaction of 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes with a sulfur source in the presence of aluminum-lithium (Al-Li) dimetal intermediates. researchgate.net This approach allows for the construction of the benzothiophene oxide ring system through a cyclization process where the sulfur atom is incorporated into the newly formed ring. researchgate.net Organoaluminum reagents are valued for their unique reactivity and Lewis acidic properties, which can facilitate such ring-forming reactions. uni-muenchen.de

Reactions Involving Thionyl Chloride as a Sulfur Source

Thionyl chloride (SOCl₂) can serve as both a sulfur source and a chlorinating agent in the synthesis of sulfur-containing heterocycles. wikipedia.org It has been used in the synthesis of benzothiophene oxides from precursors like 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes, where it provides the necessary sulfur atom for the ring closure. researchgate.net The reaction proceeds via an intermediate that cyclizes to form the target benzothiophene oxide structure. researchgate.net Thionyl chloride is a versatile reagent that can react with a wide range of organic compounds, including sulfinic acids to form sulfinyl chlorides and sulfonic acids to produce sulfonyl chlorides. wikipedia.org

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding the need for harsh reagents. An electrochemical approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides, which proceeds under mild, room-temperature conditions. rsc.orgresearchgate.net This method involves the reaction of sulfonhydrazides with internal alkynes in an undivided cell using constant current electrolysis. rsc.org The process is notable for its avoidance of transition metal catalysts and stoichiometric oxidants. rsc.org

The reaction is initiated by the anodic oxidation of a benzenesulfonhydrazide. researchgate.net The key steps involve a selective ipso-addition, which leads to a strained quaternary spirocyclization intermediate, followed by an S-migration process to yield the final benzothiophene dioxide product. rsc.org

Initial optimization studies were conducted using 4-methylbenzenesulfonhydrazide and 1-propynylbenzene, which produced the desired 2-methyl-3-phenylbenzo[b]thiophene 1,1-dioxide in 75% yield under optimized conditions. rsc.org These conditions utilized graphite (B72142) felt electrodes, a constant current of 5.0 mA, and a solvent system of HFIP/CH₃NO₂ with Et₄NPF₆ as the electrolyte. rsc.org The protocol demonstrated tolerance for a variety of functional groups on both the sulfonhydrazide and alkyne substrates. rsc.org While this method directly yields the 1,1-dioxide, it represents a significant electrochemical route to the core oxidized benzothiophene structure.

Table 1: Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenesulfonhydrazide | 1-Propynylbenzene | 2-Methyl-3-phenylbenzo[b]thiophene 1,1-dioxide | 75 rsc.org |

| Benzenesulfonhydrazide | Diphenylacetylene | 2,3-Diphenylbenzo[b]thiophene 1,1-dioxide | 64 rsc.orgresearchgate.net |

| 4-Methoxybenzenesulfonhydrazide | Diphenylacetylene | 5-Methoxy-2,3-diphenylbenzo[b]thiophene 1,1-dioxide | 43 rsc.orgresearchgate.net |

Reaction Conditions: Reactants (0.2 mmol), Et₄NPF₆ (0.2 mmol), HFIP (4.7 mL), CH₃NO₂ (0.3 mL), graphite felt anode, constant current = 5.0 mA, RT, 8 h, undivided cell. rsc.org

One-Pot Domino Reactions for Benzothiophene Scaffolds

One-pot domino reactions provide an efficient pathway to complex molecular scaffolds from simple precursors in a single operation, enhancing synthetic efficiency by minimizing intermediate purification steps. Several domino reaction protocols have been developed for the synthesis of functionalized benzothiophene cores, which can serve as precursors to 1-benzothiophene 1-oxides. nih.govresearchgate.net

One such efficient methodology allows for the gram-scale synthesis of 3-amino-2-formyl-functionalized benzothiophenes under benign reaction conditions. nih.gov This process involves the reaction of 2-fluorobenzonitrile (B118710) derivatives with methyl thioglycolate. The presence of an electron-withdrawing group on the benzonitrile (B105546) facilitates the reaction at room temperature or with mild heating. nih.gov These resulting amino aldehyde compounds are versatile intermediates. nih.gov For instance, they can undergo a subsequent Friedlander reaction with ketones and 1,3-diones to form fused pyridine (B92270) derivatives like benzothieno[3,2-b]pyridines. nih.govresearchgate.net

Another one-pot strategy for synthesizing highly functionalized multisubstituted benzo[b]thiophenes involves a sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species, followed by an intramolecular copper-catalyzed S-arylation of the in situ generated enethiolates. acs.org This method yields a broad range of 2-functionalized 3-cyanobenzo[b]thiophenes and their hetero-fused analogues. acs.org

Synthesis of Substituted this compound Derivatives

The functionalization of the benzothiophene 1-oxide core is crucial for tuning its chemical and physical properties for various applications.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Benzothiophene S-oxides have been utilized as key precursors in novel metal-free cross-coupling strategies. researchgate.netscispace.com An interrupted Pummerer reaction cascade allows for the C2-arylation of benzothiophene S-oxides. scispace.com This reaction involves activating the S-O bond with an anhydride (B1165640), which then reacts with a phenol (B47542) coupling partner. researchgate.net The resulting intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by a 1,2-migration to furnish C2-functionalized benzothiophenes with high regioselectivity. scispace.com

Similarly, a metal-free C3 C-H arylation of benzothiophene S-oxides has been developed. nih.gov The process is initiated by treating the S-oxide with trifluoroacetic acid anhydride (TFAA), followed by the addition of a phenol. researchgate.netnih.gov This sequence also proceeds through an interrupted Pummerer reaction and a mdpi.commdpi.com-sigmatropic rearrangement, delivering the coupling partner selectively to the C3 position. nih.gov

Furthermore, the introduction of bromine atoms onto the benzothiophene scaffold provides a handle for traditional cross-coupling reactions. For example, 2,7-dibromo BTBT S-oxides can undergo Suzuki or Heck cross-coupling reactions, enabling further functionalization and tuning of their electronic properties. mdpi.com A general method for the enantiospecific synthesis of 2,3-disubstituted benzothiophenes involves the coupling of chiral benzothiophene S-oxides with boronic esters. researchgate.net This reaction proceeds via lithiation-borylation of the S-oxide, and subsequent Tf₂O-promoted S-O bond cleavage triggers a Pummerer-type 1,2-metalate shift to give the coupled products with complete enantiospecificity. researchgate.net

A common strategy for producing substituted benzothiophene S-oxides involves the initial halogenation of the benzothiophene core, followed by selective oxidation of the sulfur atom. This approach has been successfully applied to the synthesis of brominated nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) S-oxides. mdpi.com

The synthesis of 2,7-dibromo BTBT S-oxides begins with the bromination of the parent BTBT molecule to produce 2,7-diBr-BTBT. mdpi.com This dibrominated derivative is then subjected to oxidation. The use of m-chloroperoxybenzoic acid (m-CPBA) at room temperature allows for the controlled oxidation of one sulfur atom, affording the 5,5-dioxide (2,7-diBr-BTBTDO) in good yield. mdpi.com Further oxidation under more forcing conditions (elevated temperature and excess m-CPBA) leads to the corresponding 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO). mdpi.com

Table 2: Synthesis of 2,7-diBr-BTBT S-oxides

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2,7-diBr-BTBT | m-CPBA (4 eq), DCE, RT, 20h | 2,7-diBr-BTBTDO | 76 mdpi.com |

Halogenation of dibenzothiophenes with chlorine or bromine in carbon tetrachloride, followed by an aqueous work-up, has also been reported to yield dibenzothiophene-S-oxides in high yields. kyushu-u.ac.jp

Modular synthesis provides a versatile and efficient route to libraries of related compounds by combining different building blocks. Such an approach has been developed for the synthesis of unsymmetrical nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives, which are of interest as molecular semiconductors. rsc.orgrsc.org

This strategy is centered on a transition-metal-free Pummerer CH–CH-type cross-coupling reaction. rsc.org The key coupling partners are readily available benzothiophene S-oxides and substituted phenols. researchgate.net The initial coupling product is then subjected to a Newman–Kwart rearrangement. rsc.orgrsc.org This sequence allows for the flexible construction of a wide range of unsymmetrical BTBT materials by simply varying the substitution on the phenol and benzothiophene S-oxide precursors. rsc.org This modularity facilitates the systematic tuning of the electronic and solid-state properties of the final materials. rsc.orgresearchgate.net For example, this approach was used to prepare a series of unsymmetrical BTBT derivatives with a decane (B31447) chain at the C2 position and various electron-donating or electron-withdrawing groups at the C7 position. rsc.org

Reactivity and Reaction Mechanisms of 1 Benzothiophene 1 Oxide

Cycloaddition Reactions of 1-Benzothiophene 1-oxide

The unique electronic structure of this compound allows it to participate in several types of cycloaddition reactions, where it can function as either the dienophile (2π-electron component) or the diene (4π-electron component).

This compound can serve as the dipolarophile, or the "ene-component," in [3+2]-cycloaddition reactions with 1,3-dipoles. iosrjournals.org This type of reaction, also known as a 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered heterocyclic rings. wikipedia.org For instance, this compound has been shown to react with 1,3-dipoles such as mesitonitrile oxide. iosrjournals.org The reaction involves the combination of the 1,3-dipole with the C2-C3 double bond of the benzothiophene (B83047) 1-oxide to form a new heterocyclic ring fused to the benzothiophene framework. These reactions are valued for their ability to create complex molecular architectures with high regio- and stereoselectivity. wikipedia.orgresearchgate.net

In Diels-Alder or [4+2]-cycloaddition reactions, this compound can function as the diene component. iosrjournals.orgresearchtrends.net The Diels-Alder reaction is a powerful synthetic tool for forming six-membered rings through the concerted or stepwise combination of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). organic-chemistry.org Thiophene (B33073) S-oxides are recognized as effective dienes in these cycloadditions, reacting with a range of dienophiles including those that are electron-poor, electron-neutral, and electron-rich. researchgate.net The reactions often proceed with high syn-π-facial stereoselectivity. researchgate.net The viability of 2-substituted benzothiophene S-oxides as dienes has been explored in cycloadditions with various alkenes and alkynes. iosrjournals.org

This compound is also known to undergo photochemical [2+2]-cycloadditions. iosrjournals.org This class of reactions, often referred to as a version of the Paternò–Büchi reaction when involving a thiocarbonyl compound, typically proceeds through a stepwise mechanism involving a diradical intermediate. beilstein-journals.orgwikipedia.org The process begins with the photoexcitation of the enone system within the this compound to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet species then interacts with an alkene to form an exciplex, leading to a triplet diradical that, after spin inversion, closes to form the four-membered cyclobutane (B1203170) ring. wikipedia.org These reactions are a key method for the synthesis of thietane (B1214591) rings. beilstein-journals.org

Unsubstituted this compound is known to be thermally labile and readily undergoes dimerization. kyushu-u.ac.jp This dimerization is an example of a [4+2]-cycloaddition where one molecule of the S-oxide acts as the diene and a second molecule acts as the dienophile. iosrjournals.org The oxidation of 2,5-disubstituted thiophenes can also lead to the formation of unexpected dehydrogenated dimers. rsc.org Research has also been conducted on the dimerization and cross-dimerization of benzothiophene S-oxides that have substituents at the 3-position. researchgate.net

Photochemical [2+2]-Cycloadditions

Interrupted Pummerer Reactions and Rearrangements

1-Benzothiophene S-oxides are valuable precursors in a range of transformations initiated by an interrupted Pummerer reaction. This chemistry provides a metal-free pathway to functionalize the benzothiophene core at the C2 and C3 positions. tandfonline.comnih.gov The general strategy involves activating the sulfoxide (B87167) with an electrophile, typically trifluoroacetic anhydride (B1165640) (TFAA), to form a sulfoxonium salt. scispace.com This intermediate then reacts with a nucleophilic coupling partner in an interrupted Pummerer reaction to yield a key sulfonium (B1226848) salt. tandfonline.comscispace.com

The resulting non-aromatic sulfonium salt intermediate is primed for subsequent rearrangements. tandfonline.comtandfonline.com A charge-accelerated nih.govnih.gov-sigmatropic rearrangement can occur, leading to the regioselective formation of a C-C bond at the C3 position of the benzothiophene. tandfonline.com Alternatively, the cascade can proceed further through a previously unexplored 1,2-migration of the newly introduced substituent from the C3 to the C2 position, providing access to C2-functionalized benzothiophenes. nih.govscispace.comtandfonline.com This cascade process has been successfully applied using phenols, allyl silanes, and propargyl silanes as coupling partners. tandfonline.comnih.govscispace.com

A significant application of interrupted Pummerer chemistry is the metal-free C-H/C-H type coupling of 1-benzothiophene 1-oxides with phenols to achieve C4 arylation of the benzothiophene ring. nih.gov In this process, the benzothiophene is activated by its oxidation to the S-oxide, which then reacts with a phenol (B47542) in the presence of an activator like trifluoroacetic anhydride (TFAA). nih.govrsc.org

The reaction is highly regioselective for the C4 position of the benzothiophene and the para-position of the phenol coupling partner. nih.gov An electron-withdrawing group at the C3 position of the benzothiophene is important for the success of the reaction. nih.gov Computational studies suggest a stepwise mechanism involving the formation of an aryloxysulfur species, which undergoes heterolytic cleavage to generate a π-complex between the benzothiophene and a phenoxonium cation. nih.gov The phenoxonium cation then adds to the electron-rich C4 position of the benzothiophene. nih.gov

This metal-free coupling method is notable for its tolerance of a wide range of sensitive functional groups on both the benzothiophene and phenol partners, including halides (chloro, bromo, iodo), benzyl, allyl, keto, ester, and nitro groups. nih.gov

Table of Reaction Conditions for Metal-Free C4 Arylation

| Benzothiophene S-oxide (1.0 equiv.) | Phenol (1.5 equiv.) | Reagents | Solvent | Temperature | Product |

| Substituted this compound | Substituted Phenol | TFAA (1.5 equiv.), then BF₃·OEt₂ (0.2 equiv.) | THF, then CH₂Cl₂ | -40 °C to RT | C4-arylated benzothiophene |

This table represents generalized conditions based on reported procedures. rsc.orgresearchgate.net

C4 Arylation Processes

The activation of benzothiophenes through oxidation to their corresponding 1-oxides enables a metal-free C-H/C-H coupling reaction with phenols, leading to the formation of C4-arylated benzothiophene products. acs.org This process is particularly effective when an electron-withdrawing group is present at the C3 position of the benzothiophene ring. acs.org A key advantage of this methodology is that it proceeds without the need for a directing group or a metal catalyst, which makes it compatible with a range of sensitive functional groups, such as halides and formyl groups. acs.org

The reaction is typically promoted by an activating agent like trifluoroacetic anhydride (TFAA). acs.org Optimization studies have shown that the order of addition of reactants is crucial, with the optimal procedure involving the addition of a solution containing the sulfoxide and the phenol to the TFAA. acs.org The reaction conditions can be tuned, for instance, by altering the solvent system. A switch from dichloromethane (B109758) (CH2Cl2) to a mixture of tetrahydrofuran (B95107) (THF) and trifluoroacetic acid (TFA) has been shown to facilitate the effective coupling for certain substrates. acs.org This C4 arylation has been successfully applied to both symmetrical and unsymmetrical dibenzothiophenes. In the case of unsymmetrical substrates, the arylation selectively occurs on the more electron-rich ring, which is consistent with the proposed reaction mechanism. acs.org

Regioselectivity and Mechanistic Investigations (e.g., π-complex formation, phenoxonium cation)

The regioselectivity of the arylation at the C4 position is a key feature of this reaction, and mechanistic studies, including quantum chemical calculations, have provided significant insights into its origin. acs.org The reaction is proposed to proceed through a formal stepwise mechanism. The initial step involves the activation of the sulfoxide by an agent like TFAA, followed by the formation of an aryloxysulfur species. acs.org

This intermediate then undergoes heterolytic cleavage of the S-OAr bond. This cleavage is a critical step that generates a π-complex composed of the benzothiophene ring and a phenoxonium cation. acs.orgsiue.edu The subsequent step is the regioselective addition of the electrophilic phenoxonium cation to the benzothiophene core. Computational studies, including the analysis of Fukui functions, predict that the addition to the C4 position is favored over the C3 position. acs.org This preference is attributed to the electronic properties of the benzothiophene system, with the C4 position being the more electron-rich site between C3 and C4, thus directing the attack of the electrophile. acs.org This mechanistic proposal, involving the intermediacy of a π-complex and a phenoxonium cation, successfully explains the observed high regioselectivity for C4 arylation. acs.orgsiue.edu

C3-Alkylation and Arylation via Pummerer-type processes

In addition to C4 functionalization, 1-benzothiophene 1-oxides are valuable precursors for the regioselective introduction of alkyl and aryl groups at the C3 position. funaab.edu.nguni-regensburg.de This is achieved through a metal-free strategy that utilizes an interrupted Pummerer reaction. funaab.edu.nguni-regensburg.deresearchgate.net This method provides a powerful alternative to traditional transition-metal-catalyzed C-H functionalization, which often requires harsh conditions and directing groups, and can suffer from poor regioselectivity between the C2 and C3 positions. funaab.edu.nguni-regensburg.dersc.org

The process begins with the activation of the benzothiophene S-oxide, typically with an anhydride like TFAA. rsc.org This generates a reactive sulfonium intermediate. In the presence of a nucleophilic coupling partner, such as a phenol or a silyl (B83357) enol ether, an "interrupted" Pummerer reaction occurs. funaab.edu.nguni-regensburg.de Instead of the typical Pummerer rearrangement, the nucleophile attacks the sulfur atom. This is followed by a charge-accelerated siue.edusiue.edu-sigmatropic rearrangement, which is the key carbon-carbon bond-forming step. researchgate.net This rearrangement cascade delivers the aryl or alkyl group specifically to the C3 position of the benzothiophene ring with complete regioselectivity. funaab.edu.nguni-regensburg.deresearchgate.net The intermediate sulfonium salts generated in this process lack aromaticity, which facilitates the siue.edusiue.edu-sigmatropic rearrangement under mild conditions. researchgate.net This methodology has been successfully applied to install a variety of aryl, allyl, and propargyl groups at the C3 position. researchgate.net Furthermore, under certain conditions, a 1,2-migration of substituents in the intermediate benzothiophenium salts can occur, providing access to C2 functionalized benzothiophenes. researchgate.net

A mechanistically distinct approach for C3-alkylation involves a gold-catalyzed oxyarylation reaction between 1-benzothiophene S-oxides and terminal alkynes. beilstein-journals.orgnih.govbiorxiv.org This reaction also proceeds with high regioselectivity for the C3 position over the C7 position. nih.govbiorxiv.org

Reactions Involving Carbanions Alpha to the Sulfoxide Moiety

The hydrogen atoms on the carbon adjacent (alpha) to the sulfoxide group in this compound are acidic and can be removed by a strong base to form a carbanion. While specific studies on the carbanion of this compound are not extensively documented, the reactivity can be inferred from related systems, such as the analogous 2,3-dihydro-1-benzothiophene-1,1-dioxide. colab.ws The sulfonyl group in the dioxide is known to stabilize an adjacent carbanion effectively. acs.org The resulting carbanions are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions.

Reactivity with Aldehydes and Imines

The carbanion generated alpha to the sulfoxide is expected to react readily with electrophiles like aldehydes and imines. In analogous systems, such as the lithium salt of 2,3-dihydro-1-benzothiophene-1,1-dioxide, the corresponding carbanion has been shown to react with a variety of aromatic aldehydes and N-aryl-azomethines. colab.ws This reaction is a type of aldol (B89426) addition or aza-aldol addition, respectively, leading to the formation of β-hydroxy or β-amino sulfoxide derivatives. funaab.edu.ng

The general reactivity pattern involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the aldehyde or the imine carbon. funaab.edu.ng For example, the reaction of the carbanion of 1,3-benzoxathiole-3-oxide, a related heterocyclic sulfoxide, with aromatic aldehydes has been reported. researchgate.net Similarly, the deprotonation of aldimines with a strong base like lithium diisopropylamide (LDA) followed by trapping of the resulting carbanion with N-tosylimines provides access to β-aminoaldehydes or 1,3-diamines, demonstrating the general reactivity of α-carbanions with imines. rsc.org

Table 1: Reactivity of Analogue Sulfonyl Carbanions with Electrophiles

| Analogue System | Carbanion Source | Electrophile | Product Type | Reference |

| 2,3-Dihydro-1-benzothiophene-1,1-dioxide | n-BuLi | Aromatic Aldehydes | β-Hydroxy Sulfone | colab.ws |

| 2,3-Dihydro-1-benzothiophene-1,1-dioxide | n-BuLi | N-Aryl-Azomethines | β-Amino Sulfone | colab.ws |

| 1,3-Benzoxathiole-3-oxide | LDA | Aromatic Aldehydes | β-Hydroxy Sulfoxide | researchgate.net |

Stereochemical Outcomes and Diastereoselectivity

Reactions of carbanions alpha to a stereogenic sulfoxide center with prochiral electrophiles like aldehydes and imines can lead to the formation of multiple diastereomers. The stereochemical outcome is influenced by the facial selectivity of the approach of the electrophile to the carbanion. In the reaction of the carbanion derived from 2,3-dihydro-1-benzothiophene-1,1-dioxide with aldehydes and imines, the formation of diastereomeric products has been observed, although the diastereoselectivity was reported to be low in some cases. colab.ws

The term "α-diastereoselectivity" has been used to describe the conformational stability and subsequent reaction selectivity of the carbanion of 1,3-benzoxathiole-3-oxide. researchgate.net The stereoselectivity of these reactions is often dependent on factors such as the nature of the base, the solvent, temperature, and the specific substrates involved. For instance, in the addition of α-sulfonyl carbanions to aldehydes, the choice of a phosphazene base has been shown to influence the diastereoselectivity of the reaction. acs.org The formation of lithium chelates in reactions involving lithiated carbanions can also play a crucial role in dictating the stereochemical course of the addition.

Configuration Stability of Carbanions

Carbanions alpha to a sulfoxide group are generally pyramidal and can be configurationally stable, especially at low temperatures. siue.edu This stability is a key factor in the potential for asymmetric synthesis if a chiral, non-racemic sulfoxide is used as the starting material. The barrier to inversion of the carbanionic center can be significant. siue.edu

The configurational stability of carbanions is influenced by the substituents on the carbanionic carbon. The presence of the sulfur atom and the fused aromatic ring in the this compound system is expected to influence this stability. Theoretical studies on related α-sulfonyl carbanions have explored their structure and configurational stability. acs.org The geometry of the carbanion and the barrier to inversion are key parameters that determine whether the stereochemical information at the alpha-carbon is retained during a reaction. siue.edu For instance, trifluoromethyl-substituted carbanions exhibit a very high barrier to inversion, whereas a methyl carbanion has a very low barrier. siue.edu The incorporation of the carbanion into a ring system can also slow the rate of inversion. siue.edu

Addition Reactions of Benzothiophene 1,1-dioxide (Relevant for Understanding Reactivity Trends)

While not focusing on this compound itself, the addition reactions of the closely related benzothiophene 1,1-dioxide offer valuable insights into the reactivity of the benzothiophene core when the sulfur atom is oxidized. The 2,3-double bond in benzothiophene 1,1-dioxide readily undergoes addition reactions, a characteristic that highlights its nature as an α,β-unsaturated sulfone rather than a compound with significant aromatic stability in that portion of the molecule. acs.org

Hydrogenation of benzothiophene-1-dioxide using a palladium-on-charcoal catalyst quantitatively yields 2,3-dihydrobenzothiophene-1-dioxide. acs.org This facile reduction underscores the reactivity of the double bond.

Furthermore, benzothiophene 1,1-dioxide participates in cycloaddition reactions. It can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of bicyclic sulfones. It also engages in 1,3-dipolar cycloadditions with reagents like azides and nitrones to form triazoles and isoxazolines, respectively. researchgate.net

The reactivity of the 2,3-bond is also evident in bromination reactions. The addition of bromine to 2,3-dihydrobenzothiophene 1,1-dioxide proceeds selectively across the double bond under specific conditions. acs.org

Thermal and Oxidative Degradation Pathways

The thermal and oxidative stability of benzothiophene derivatives is a significant consideration in various applications. Studies on related compounds like benzothieno[3,2-b] benzothiophene (BTBT) and its oxidized forms reveal that the thermal stability generally increases with the number of oxygen atoms attached to the sulfur atoms. mdpi.com For instance, the fully oxidized 2,7-diBr-BTBT tetraoxide shows a higher decomposition temperature compared to its dioxide and unoxidized parent compound. mdpi.com

In the context of environmental degradation, the microbial and photocatalytic degradation of benzothiophene has been investigated. Aerobic microbial degradation can proceed through two primary pathways: dioxygenase-catalyzed diol formation or oxidation of the sulfur atom to a sulfone. nih.gov Under anaerobic conditions, cometabolic conversion of benzothiophene by sulfate-reducing bacteria has been observed, leading to the formation of carboxybenzothiophenes. nih.gov

Photocatalytic oxidation, an advanced oxidation process, has also been employed for the degradation of benzothiophene. semanticscholar.orgresearchgate.netresearchgate.net This process utilizes hydroxyl radicals generated by a photocatalyst, such as titanium dioxide, to oxidize the organic pollutant. semanticscholar.org The presence of an oxidant like hydrogen peroxide can enhance the degradation rate. researchgate.net

During the metabolism of benzothiophene by certain Pseudomonas strains, high-molecular-weight products have been observed. kyushu-u.ac.jp These have been identified as benzo[b]naphtho[1,2-d]thiophenes. kyushu-u.ac.jp The proposed mechanism for their formation involves the dimerization of benzothiophene-S-oxide (BTO). kyushu-u.ac.jp These same dimerization products have also been identified during the photooxidation of benzothiophene. kyushu-u.ac.jp In studies involving the pyrolysis of benzothiophene 1-dioxide, complex mixtures of products are formed, indicating thermal instability and the potential for forming higher molecular weight species. acs.org

In complex mixtures, such as those found in petroleum products, the oxidation of benzothiophenes can be a critical step in desulfurization processes. scispace.com Oxidative desulfurization (ODS) relies on oxidizing organosulfur compounds to their corresponding sulfones, which have higher polarity and boiling points, facilitating their removal. scispace.com The reactivity of benzothiophene derivatives towards oxidation in such mixtures is influenced by their molecular structure, with highly condensed aromatic compounds and those with electron-donating substituents showing higher reactivity. scispace.com

During the thermal treatment of fuels, condensation reactions involving benzothiophene oxides can occur on hot metallic surfaces, contributing to deposit formation. acs.org The analysis of these deposits reveals the presence of dimerization products of benzothiophene-S,S-dioxides and co-dimers of the dioxide with benzothiophene, indicating complex condensation and oxidation processes. kyushu-u.ac.jp

Formation of High Molecular Weight Sulfur Compounds

Functional Group Modifications

The benzothiophene S-oxide scaffold allows for various functional group modifications, expanding its synthetic utility.

The oxidation of a substituted benzothiophene, such as 3-bromobenzothiophene, to its corresponding S-oxide activates the molecule for nucleophilic displacement. kyushu-u.ac.jp The bromo-functionality at the C-3 position becomes susceptible to substitution by nucleophiles like substituted phenols and thiophenols. kyushu-u.ac.jpmolaid.com This enhanced reactivity allows for the introduction of a variety of functional groups at this position.

The oxygen atom of the sulfoxy group in benzothiophene-S-oxides can undergo alkylation. kyushu-u.ac.jp This reaction provides a pathway to further modify the electronic and steric properties of the molecule, offering another avenue for creating diverse derivatives. kyushu-u.ac.jp

Suzuki-Kumada Type Couplings and Rearrangements

While classic palladium-catalyzed Suzuki-Miyaura and Kumada cross-coupling reactions are fundamental for creating carbon-carbon bonds, the reactivity of this compound in this context is nuanced. libretexts.orgwikipedia.org The literature does not extensively report on the direct use of this compound or its halogenated derivatives as substrates in traditional Suzuki-Kumada coupling cycles. Instead, the sulfoxide functionality is ingeniously exploited as an activating group to facilitate novel coupling reactions through mechanisms involving rearrangements.

Research has prominently featured an "umpolung" strategy, which reverses the inherent nucleophilic character of carbon sites on the benzothiophene ring. nih.gov This approach leverages the S-oxide group to enable C-C bond formation at the C3 and C4 positions via an interrupted Pummerer reaction followed by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.gov This pathway provides a powerful, metal-free alternative to achieve arylation and alkylation. nih.gov

The general mechanism begins with the activation of the S–O bond in the this compound, for example with trifluoroacetic anhydride (TFAA). This activation prompts a Pummerer-type reaction with a suitable coupling partner, such as a phenol, allyl-, or propargyl-silane. nih.gov The process forms a key sulfonium salt intermediate where the five-membered heterocyclic ring has lost its aromaticity. nih.govnih.gov This loss of aromaticity facilitates a subsequent, facile nih.govnih.gov-sigmatropic rearrangement, which results in highly site-selective C-C bond formation. nih.gov

C3-Selective Couplings and Rearrangements

Significant research has demonstrated the regioselective synthesis of C3-arylated and C3-alkylated benzothiophenes using this rearrangement strategy. nih.gov The reaction of a this compound with a phenol partner in the presence of TFAA proceeds smoothly at or below room temperature. nih.gov The phenol ring is dearomatized during the nih.govnih.gov-sigmatropic rearrangement step, which is driven by the non-aromatic nature of the five-membered ring in the sulfonium intermediate. nih.gov This methodology has been shown to be effective for a broad scope of substrates.

| This compound Substrate | Phenol Coupling Partner | Conditions | Yield |

|---|---|---|---|

| This compound | Phenol | TFAA, CH₂Cl₂ | 80% |

| This compound | 2,6-Dimethylphenol | TFAA, CH₂Cl₂ | 85% |

| 5-Chloro-1-benzothiophene 1-oxide | Phenol | TFAA, CH₂Cl₂ | 75% |

| 5-Methoxy-1-benzothiophene 1-oxide | 2,6-Dimethylphenol | TFAA, CH₂Cl₂ | 82% |

C4-Selective Arylation

Further extending this strategy, a metal-free direct arylation at the C4 position of benzothiophenes has been developed by activating the parent heterocycle as its S-oxide. nih.gov Optimization studies revealed that the reaction between a 1-benzothiophene S-oxide and a phenol partner, using TFAA as the activator, effectively yields C4-arylated products. nih.gov The presence of an electron-withdrawing group at the C3 position of the benzothiophene S-oxide was found to be crucial for directing the arylation to the C4 position and preventing competing C3 coupling. nih.gov For instance, 2,3-dimethylbenzothiophene S-oxide exclusively gave the C3-coupled product, highlighting the importance of the C3 substituent's electronic nature in controlling regioselectivity. nih.gov

| This compound Substrate | Phenol Coupling Partner | Conditions | Yield |

|---|---|---|---|

| Ethyl 2-methyl-1-oxo-1λ⁴-benzo[b]thiophene-3-carboxylate | 2-Bromophenol | TFAA, CH₂Cl₂ | 72% |

| Ethyl 2-methyl-1-oxo-1λ⁴-benzo[b]thiophene-3-carboxylate | 2-Iodophenol | TFAA, CH₂Cl₂ | 68% |

| (2-Methyl-1-oxo-1λ⁴-benzo[b]thiophen-3-yl)(phenyl)methanone | 2-Bromophenol | TFAA, CH₂Cl₂ | 65% |

| Ethyl 2-methyl-1-oxo-1λ⁴-benzo[b]thiophene-3-carboxylate | 2,6-Dimethylphenol | TFAA, CH₂Cl₂ | 55% |

Computational and Theoretical Studies

Electronic Structure and Aromaticity

Computational studies, particularly using Density Functional Theory (DFT), have been crucial in understanding the properties of 1-benzothiophene 1-oxide. The oxidation of the sulfur atom fundamentally alters the electronic structure. mdpi.com This oxidation converts the electron-rich thiophene (B33073) moiety into an electron-poor system due to the electron-withdrawing nature of the sulfonyl group. mdpi.com

This change significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For example, in a related dibrominated BTBT derivative, oxidation to the dioxide and tetraoxide lowers the LUMO energy by as much as 1.48 eV. mdpi.com This reduction in frontier orbital energies decreases the aromatic character of the thiophene ring, explaining its enhanced reactivity in cycloaddition reactions where it behaves more like a diene. semanticscholar.orgacs.org

Mechanistic Insights into Reactions and Rearrangements

Reaction Mechanisms and Stability Analysis

Theoretical calculations have provided insight into the reactivity and stability of benzothiophene (B83047) S-oxides. The inherent instability of the parent compound is due to its propensity to dimerize, a reaction that is thermodynamically favorable. kyushu-u.ac.jp Computational models have been used to elucidate the mechanisms of complex reaction cascades. For instance, DFT calculations helped rationalize the regioselectivity of an interrupted Pummerer/ mdpi.commdpi.com-sigmatropic/1,2-migration sequence used for C2-alkylation and arylation. manchester.ac.uk Similarly, computational studies have supported the proposed intermediacy of a π-complex between the benzothiophene S-oxide and a phenoxonium cation during C4-arylation reactions. nih.gov These studies are essential for predicting reactivity and designing new synthetic transformations.

Advanced Applications of 1 Benzothiophene 1 Oxide and Its Derivatives

Organic Electronics and Optoelectronic Materials

Derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (B83047) (BTBT), a class of compounds related to 1-benzothiophene 1-oxide, have been extensively investigated for their use in organic electronics. mdpi.com Their favorable attributes, including high charge carrier mobility, tunable electronic properties, and thermal stability, make them highly promising for various applications. mdpi.comresearchgate.net The oxidation of sulfur atoms within these structures is a key strategy for modulating their optoelectronic properties and creating new materials for organic electronic devices. mdpi.comontosight.ai

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and materials based on the Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) framework are prominent semiconductors in this field. rsc.orgacs.org These materials are known for their excellent charge mobility. rsc.org The performance of OFETs is critically dependent on the molecular organization and electronic properties of the organic semiconductor used. rsc.org

BTBT derivatives have demonstrated high charge carrier mobilities in OFETs. mdpi.comresearchgate.net For instance, 2,7-diphenyl-BTBT (DPh-BTBT) has shown mobilities up to 2.0 cm² V⁻¹ s⁻¹ in vapor-processed devices. acs.org Solution-processed OFETs using highly soluble dialkyl-BTBTs have achieved mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. acs.org Furthermore, derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a π-extended BTBT analog, have exhibited even higher mobilities of over 3.0 cm² V⁻¹ s⁻¹. acs.org

The introduction of specific substituents and the control of molecular packing are crucial for optimizing OFET performance. For example, two derivatives of BTBT, 2-phenyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT) and 2-(4-hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C6-Ph-BTBT), were synthesized and used in top-contact, bottom-gate OFETs. pkusz.edu.cn While the device based on the parent BTBT did not show a semiconductor signal, the Ph-BTBT device exhibited a mobility of 0.034 cm² V⁻¹ s⁻¹. pkusz.edu.cn Notably, the C6-Ph-BTBT device achieved a high hole mobility of 4.6 cm² V⁻¹ s⁻¹ with a high on/off ratio. pkusz.edu.cn

The table below summarizes the performance of OFETs based on different BTBT derivatives.

| Compound | Device Configuration | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Source |

| DPh-BTBT | Vapor-processed | Up to 2.0 | - | acs.org |

| Dialkyl-BTBTs | Solution-processed | > 1.0 | - | acs.org |

| DNTT Derivatives | - | > 3.0 | - | acs.org |

| Ph-BTBT | Top-contact, bottom-gate | 0.034 | - | pkusz.edu.cn |

| C6-Ph-BTBT | Top-contact, bottom-gate | 4.6 | 2.2 x 10⁷ | pkusz.edu.cn |

| 2,7-bis(5-octylthiophene-2-yl)BTBT | - | Up to 1.1 | > 10⁷ | mdpi.com |

| 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C8-BTBT) | - | 43 | - | mdpi.com |

| 2-decyl-7-phenyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT-C10) | Spin coating | 22.4 | - | mdpi.com |

Organic Light-Emitting Diodes (OLEDs)

Oxidized derivatives of benzothiophenes are recognized as excellent candidates for use in organic light-emitting diodes (OLEDs). mdpi.com The oxidation of the sulfur atom transforms the electron-donating thiophene (B33073) group into an electron-accepting sulfonyl group, a useful characteristic for designing OLED materials. mdpi.com Specifically, Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene-tetraoxide (BTBTOx₄) has been employed as an acceptor unit in a new class of organic luminescent materials with thermally activated delayed fluorescence (TADF) properties. rsc.orgrsc.org These materials, which exhibit a Donor-Acceptor-Donor (D-A-D) electronic structure, are promising for high-efficiency OLEDs. rsc.orgrsc.org

In one study, three donor units—phenothiazine (PTz), dimethoxyphenylamine (MPA), and a carbazole (B46965) derivative (POCz)—were coupled with BTBTOx₄ to create three new luminescent molecules: PTz₂-BTBTOx₄, MPA₂-BTBTOx₄, and POCz₂-BTBTOx₄. rsc.org These materials were synthesized using a microwave-assisted Buchwald-Hartwig reaction and were found to possess TADF properties. rsc.org As a proof of concept, they were tested as neat emissive layers in solution-processed OLED devices. rsc.org The sterically bulky structure of POCz₂-BTBTOx₄, in particular, allowed it to maintain good emission capacity in a neat film and it was used as an active matrix in OLEDs fabricated by both inkjet-printing and spin coating. rsc.orgrsc.org

Organic Photovoltaics (OPVs)

The unique electronic properties of this compound derivatives also make them suitable for applications in organic photovoltaics (OPVs). acs.org Theoretical studies on π-conjugated molecules based on thieno[3,2-b] Current time information in Bangalore, IN.benzothiophene have been conducted to explore their potential as donor materials in bulk heterojunction (BHJ) solar cells. researchgate.net By introducing different electron side groups, researchers can tune the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize photovoltaic efficiency. researchgate.net

For instance, a study employing density functional theory (DFT) and time-dependent DFT (TD-DFT) investigated five derivatives of thieno[3,2-b] Current time information in Bangalore, IN.benzothiophene. researchgate.net The results indicated that derivatives with thiophene and thienopyrazine as bridge groups could serve as effective electron donors in organic solar cells due to their favorable electronic and optical properties. researchgate.net

Organic Sensors

The versatility of BTBT derivatives extends to the field of organic sensors. mdpi.comresearchgate.net Their sensitivity to their chemical environment makes them suitable for detecting various analytes. rsc.org Organic field-effect transistor (OFET)-based sensors, in particular, have garnered significant attention due to their potential for creating flexible, low-cost, and highly sensitive detection systems. rsc.org

For example, a cross-sensitive sensor array was designed using monolayer OFETs based on a siloxane-containing derivative of Current time information in Bangalore, IN.benzothieno-[3,2-b] Current time information in Bangalore, IN.-benzothiophene. rsc.org By employing different metalloporphyrin receptor layers on a single substrate, the selectivity of the sensor response could be tuned. rsc.org

Modulation of Optoelectronic Properties via Sulfur Oxidation

The oxidation of sulfur atoms in benzothiophene derivatives is a powerful strategy for tuning their optoelectronic properties. mdpi.comontosight.ai This chemical modification significantly alters the crystal packing, thermal stability, and electronic structure of these materials. mdpi.comnih.govresearchgate.net

A study on 2,7-dibromo BTBT and its oxidized forms, the 5,5-dioxide and 5,5,10,10–tetraoxide, revealed that sulfur oxidation leads to increased thermal stability and enhanced emission properties, with quantum yields reaching over 99%. mdpi.comnih.gov The oxidized compounds also exhibit red-shifted absorption and emission spectra. mdpi.com This modulation of properties provides a valuable tool for designing advanced organic semiconductors and fluorescent materials with specific, tunable characteristics. mdpi.comnih.gov The oxidation converts the electron-donating thiophene into an electron-accepting sulfonyl group, which is a key factor in altering the material's electronic behavior. mdpi.com

The table below highlights the changes in physical and optical properties of 2,7-diBr-BTBT upon sulfur oxidation.

| Compound | Absorption Max (λabs) in DCM (nm) | Emission Max (λem) in DCM (nm) | Stokes Shift in DCM (nm) | Quantum Yield in DCM (%) | Source |

| 2,7-diBr-BTBT | - | - | - | - | mdpi.com |

| 2,7-diBr-BTBTDO (dioxide) | - | - | - | >99 | mdpi.com |

| 2,7-diBr-BTBTTO (tetraoxide) | - | - | up to 90 | >99 | mdpi.com |

Note: Specific absorption and emission maxima for the parent compound were not provided in the source.

Influence on Charge Carrier Mobility and Electronic Structure

The electronic structure of benzothiophene derivatives has a profound impact on their charge carrier mobility, a key parameter for their application in electronic devices. researchgate.net Molecular orbital calculations have shown that in contrast to some other thienoacenes, the sulfur atoms in Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) contribute significantly to the highest occupied molecular orbital (HOMO). acs.org This suggests a more effective intermolecular HOMO overlap, which is crucial for efficient charge transport. acs.org

The introduction of alkyl side-chains to the BTBT core also dramatically influences charge-carrier mobilities. rsc.orgresearchgate.net Longer alkyl chains can help regulate intrinsic disorder and improve the balance between different transport directions, ultimately leading to enhanced mobility. rsc.org

Sulfur oxidation directly impacts the electronic structure by lowering both the HOMO and LUMO energy levels, which reduces the energy band gap. mdpi.com This is accompanied by an increase in the material's stability. mdpi.com A systematic investigation of 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene (C8-BTBT) on silicon oxide revealed that the molecular orientation and film growth influence the electronic structure at the interface. rsc.org An increasing order of molecular orientation with film thickness led to a lowering of the HOMO's leading edge and a decrease in the work function. rsc.org These correlations between molecular ordering, film growth, and electronic structure are critical for designing high-performance thin-film transistors. rsc.org

The table below shows the HOMO and LUMO energy levels for several BTBT derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Source |

| POCz₂-BTBTOx₄ | -5.70 | -3.04 | rsc.org |

| PTz₂-BTBTOx₄ | -5.42 | -2.70 | rsc.org |

| MPA₂-BTBTOx₄ | -5.35 | -2.97 | rsc.org |

| C6-Ph-BTBT | -5.65 | -2.22 | pkusz.edu.cn |

| Ph-BTBT | -5.68 | -2.25 | pkusz.edu.cn |

Medicinal Chemistry and Drug Discovery

The benzothiophene core, and particularly its oxidized forms, has been extensively explored in the realm of drug discovery, leading to the development of numerous derivatives with a wide range of biological activities. ontosight.ainih.govresearchgate.netijpsjournal.combenthamdirect.com

The 1-benzothiophene 1,1-dioxide scaffold is a key structural component in the design of various bioactive molecules. nih.gov Its rigid, planar structure provides a solid foundation for the attachment of various functional groups, allowing for the fine-tuning of pharmacological activity. This scaffold has been particularly prominent in the development of inhibitors for challenging biological targets.

One of the most significant applications of the benzo[b]thiophene 1,1-dioxide scaffold is in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. nih.govacs.org STAT3 is a protein that plays a crucial role in cell proliferation, survival, and migration, and its abnormal activation is a hallmark of many types of cancer. nih.gov The benzo[b]thiophene 1,1-dioxide core has been utilized to create a series of novel STAT3 inhibitors, with some compounds showing potent anticancer activity. nih.gov For instance, the well-known STAT3 inhibitor, Stattic, is a 6-nitrobenzo[b]thiophene 1,1-dioxide. acs.org

Furthermore, the versatility of the benzothiophene scaffold has been demonstrated in its use for developing inhibitors of other enzymes implicated in disease. For example, derivatives of benzo[b]thiophene-1,1-dioxide have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH). nih.gov PHGDH is a key enzyme in the serine biosynthesis pathway, which is often hyperactive in various cancers. nih.gov

The benzothiophene class of compounds, including derivatives of this compound, has also been investigated for a range of other potential therapeutic applications, including as antimicrobial, antiviral, and antitubercular agents. ontosight.aiijpsjournal.com

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for their biological activity.

In the context of STAT3 inhibition, SAR studies on 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have revealed several key determinants for their cytotoxic and antimitotic effects. acs.org A study on a series of these derivatives highlighted the following crucial structural elements:

The double bond between C2 and C3: The presence of the double bond in the benzothiophene 1,1-dioxide core is critical for the biological activity of these scaffolds. acs.org

The aminomethyl linker and para-methoxyphenyl motifs: These groups were found to be essential for both mitotic poisoning and cytotoxicity. acs.org

A quantitative structure-activity relationship (QSAR) analysis of a series of benzo[b]thiophene-based compounds as anticancer agents revealed that steric and electrostatic interactions, as well as electro-topological parameters, play a significant role in their efficacy. ijpsjournal.com The QSAR model indicated a correlation between anticancer activity and parameters such as Polar Surface Area. ijpsjournal.com

The following interactive table summarizes the SAR findings for a selection of 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivatives and their effect on cell growth.

| Compound | R1 | R2 | R3 | R4 | Growth Inhibition (Resazurin Assay) |

| K2071 | OCH3 | H | H | H | Effective, with a plateau effect starting at 5 μM |

| K2885 | H | OCH3 | H | H | Effective |

| K2886 | H | H | OCH3 | H | Effective |

| K2887 | OH | H | H | H | Effective |

| K2263 | H | OH | H | H | Effective |

| K2888 | H | H | OH | H | Effective |

| K2891 | OCH3 | H | H | H | Ineffective (oxa-Michael addition product) |

Data sourced from a study on novel Stattic derivatives. acs.org The growth inhibitory effect was tested in the noncancerous cell line RPE-1 hTERT.

The biological activities of this compound derivatives can be finely tuned through strategic structural modifications. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

One key area of modification is the oxidation state of the sulfur atom. The oxidation of the sulfur in the benzothiophene ring to a sulfoxide (B87167) (1-oxide) or a sulfone (1,1-dioxide) significantly alters the electronic properties of the molecule. nih.gov This, in turn, can impact its interaction with biological targets. For example, the oxidation of 3-bromothionaphthalene to 3-bromo-benzo thiophene-1,1-dioxide has been shown to be a key step in producing effective inhibitors of Mycobacterium tuberculosis. ijpsjournal.com

Another common strategy is the introduction of various substituents onto the benzothiophene ring system. In the development of novel STAT3 inhibitors based on the 6-aminobenzo[b]thiophene 1,1-dioxide scaffold, different methoxy- and hydroxy-substituted benzaldehydes were used to create a series of derivatives with varying biological activities. acs.org The position of these substituents on the phenyl ring was found to be critical for their cytotoxic effects.

Furthermore, modifications at the C3 position of the benzothiophene ring have been explored. For instance, the introduction of an aryloxy group at the C3 position of the 1-benzothiophene S-oxide was a key step in the synthesis of raloxifene (B1678788) analogs, which are selective estrogen receptor modulators (SERMs).

Research into this compound derivatives has also focused on elucidating their specific pharmacological mechanisms of action. This understanding is crucial for the rational design of more effective and safer therapeutic agents.

For the benzo[b]thiophene 1,1-dioxide derivatives developed as STAT3 inhibitors, studies have shown that they can induce apoptosis (programmed cell death) and block the cell cycle in cancer cells. nih.gov One particular compound, designated as 8b in a study, was found to reduce intracellular reactive oxygen species (ROS) content and cause a loss of mitochondrial membrane potential. nih.gov Further investigation revealed that this compound significantly blocked STAT3 phosphorylation and inhibited STAT3-mediated gene expression. nih.gov Molecular modeling studies have suggested that these compounds can occupy the SH2 domain of STAT3, which is critical for its activation. nih.gov

Interestingly, some 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have been shown to exhibit biological effects that are independent of their STAT3 inhibitory activity. acs.org For example, the compound K2071 demonstrated antimitotic effects by arresting cells in the prophase of the cell cycle. acs.org

In the case of benzo[b]thiophene-1,1-dioxide derivatives as PHGDH inhibitors, mass spectrometry-based peptide profiling and mutagenesis experiments have suggested that these compounds can form a covalent bond with a specific cysteine residue (Cys421) of the PHGDH enzyme. nih.gov

The insights gained from SAR studies and mechanistic investigations have guided the design of novel therapeutic agents based on the this compound scaffold. The goal is to develop compounds with improved potency, selectivity, and drug-like properties.

One approach has been the development of covalent inhibitors. acs.org These drugs form an irreversible bond with their target protein, which can lead to high potency and a reduced risk of developing drug resistance. acs.org The 1-benzothiophene 1,1-dioxide scaffold has been identified as a potential "warhead" for covalent inhibitors due to its reactivity in Michael addition reactions. acs.org

Another strategy involves the design of compounds with favorable physicochemical properties, such as the ability to cross the blood-brain barrier (BBB). acs.org This is particularly important for treating diseases of the central nervous system, such as glioblastoma. Researchers have successfully designed and synthesized 6-amino-1-benzothiophene 1,1-dioxide derivatives with optimized properties for BBB penetration. acs.org

The benzothiophene scaffold continues to be a fertile ground for the design of new therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. ontosight.aiijpsjournal.commdpi.com

Investigation of Specific Pharmacological Mechanisms

Industrial Applications (beyond explicit exclusions)

Beyond its extensive use in medicinal chemistry, the this compound moiety and its derivatives have found applications in other industrial sectors, primarily in the field of materials science.

The unique electronic and optical properties of the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, which can be further tuned by sulfur oxidation, make these compounds promising for applications in organic electronics. mdpi.com Derivatives of BTBT, including its oxidized forms, have been extensively studied for their potential use in:

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility and thermal stability of BTBT derivatives make them suitable for use as the semiconducting layer in OFETs. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The enhanced emission properties of oxidized BTBT derivatives, with some showing quantum yields exceeding 99%, make them attractive candidates for use in OLEDs. mdpi.com

Organic Sensors: The tunable electronic properties of the BTBT scaffold allow for the design of materials for specific sensing applications. mdpi.com

The ability to functionalize the benzothiophene core, for example through bromination followed by cross-coupling reactions, provides a pathway to new compounds with tailored optoelectronic properties for these applications. mdpi.com The oxidation of the sulfur atom has been shown to significantly increase the thermal stability and ionization potential of these materials, making them more robust for use in electronic devices. mdpi.com

Role in Gasoline Deposit Formation Mechanisms

This compound and related oxidized sulfur compounds are recognized as significant precursors in the formation of deposits within gasoline engine induction systems. tandfonline.comkyushu-u.ac.jpiosrjournals.org These compounds are typically formed from the oxidation of naturally occurring benzothiophenes found in petroleum-derived fuels, such as those from Fluid Catalytic Cracking (FCC) naphtha fractions. kyushu-u.ac.jp The subsequent reactions of these oxides are a key step in the pathway to forming high-molecular-weight, insoluble materials that constitute engine deposits.

The primary mechanism involves the chemical reaction between benzothiophene oxides and other reactive species present in gasoline. tandfonline.com Research has shown that these oxides readily react with olefins and even other unoxidized benzothiophene molecules to form larger compounds. tandfonline.com This process of building larger molecules eventually leads to products that are no longer soluble in the fuel, causing them to precipitate and form deposits. core.ac.uk

In laboratory studies designed to simulate engine conditions, mixtures of benzothiophene oxides were reacted with various gasoline components. tandfonline.comkyushu-u.ac.jp A key finding from these experiments was the reaction between benzothiophene oxides and 1-octene, an olefin, which resulted in the formation of a high molecular weight sulfur compound identified as octane (B31449) benzothiophene dioxide. tandfonline.com This confirmed the role of oxidized sulfur compounds as promoters of deposit formation. tandfonline.com Conversely, under the same reflux conditions, no reaction was observed between benzothiophene oxides and toluene, an aromatic compound. tandfonline.com This suggests a specific reactivity towards certain types of hydrocarbons.

Table 1: Reactivity of Benzothiophene Oxides with Gasoline Components

| Reactant | Co-reactant | Conditions | Result | Reference |

| Benzothiophene Oxides | 1-Octene | Reflux, CCl4 solvent | Formation of high molecular weight octane benzothiophene dioxide | tandfonline.com |

| Benzothiophene Oxides | Toluene | Reflux, CCl4 solvent | No reaction product found | tandfonline.com |

| Benzothiophene Oxides | Benzothiophenes | Reflux | Formation of high molecular weight sulfur compounds (dimerization products) | tandfonline.comkyushu-u.ac.jp |

Development of Novel Synthetic Strategies for this compound

The development of efficient and versatile synthetic methods for accessing 1-benzothiophene 1-oxides and their derivatives is a cornerstone of ongoing research. While traditional oxidation methods exist, the focus is shifting towards more sophisticated and sustainable approaches.

A notable advancement is the use of electrochemical methods for the synthesis of benzothiophene motifs. rsc.org An electrochemically-promoted reaction of sulfonhydrazides with internal alkynes has been reported to produce benzo[b]thiophene-1,1-dioxides. rsc.orgnih.gov This method avoids the need for transition metal catalysts or stoichiometric oxidants, offering a greener alternative. rsc.org The reaction proceeds through a proposed sulfonyl radical intermediate and a strained quaternary spirocyclization. rsc.orgnih.gov

Another innovative approach involves the direct synthesis of benzothiophenes from o-silylaryl triflates and alkynyl sulfides via an aryne reaction. rsc.org This one-step intermolecular reaction demonstrates good functional group tolerance and allows for the synthesis of a wide range of 3-substituted benzothiophenes. rsc.org Further derivatization, including oxidation to the corresponding 1-oxide, can then be achieved.

Researchers are also exploring the synthesis of more complex benzothiophene-containing structures. For instance, the synthesis of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives and their subsequent oxidation to S-oxides and S,S-dioxides is an active area of investigation. mdpi.com These methods often involve steps like bromination followed by oxidation with reagents such as m-chloroperoxybenzoic acid (m-CPBA). mdpi.com

The table below summarizes some of the emerging synthetic strategies for this compound and its derivatives.

| Synthetic Strategy | Key Features | Reactants | Products |

| Electrochemical Synthesis | Avoids transition metal catalysts and stoichiometric oxidants. rsc.org | Sulfonhydrazides and internal alkynes. rsc.orgnih.gov | Benzo[b]thiophene-1,1-dioxides. rsc.orgnih.gov |

| Aryne Reaction | One-step intermolecular synthesis with good functional group tolerance. rsc.org | o-Silylaryl triflates and alkynyl sulfides. rsc.org | 3-Substituted benzothiophenes. rsc.org |

| Oxidation of BTBT Derivatives | Allows for the synthesis of complex S-oxidized structures. mdpi.com | researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) and m-CPBA. mdpi.com | BTBT S-oxides and S,S-dioxides. mdpi.com |

Exploration of New Reactivity Pathways

The unique electronic properties of the sulfoxide group in this compound make it a versatile platform for exploring novel reactivity pathways. A significant area of interest is its participation in cycloaddition reactions.

1-Benzothiophene 1-oxides have been shown to act as the ene-component in [3+2]-cycloaddition reactions with 1,3-dipoles like mesitonitrile oxide. iosrjournals.org They can also participate in Diels-Alder type [4+2]-cycloadditions, similar to their S,S-dioxide counterparts. iosrjournals.org Furthermore, photochemical [2+2]-cycloadditions have been reported. iosrjournals.org In some [4+2]-cycloaddition reactions, this compound can even act as the diene component, as demonstrated by its dimerization. iosrjournals.org

The activation of benzothiophenes through oxidation to their S-oxides enables formal C-H/C-H type coupling reactions. nih.gov For example, C4 arylation of benzothiophenes can be achieved by reacting the corresponding S-oxide with phenols in the presence of trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This metal-free process is compatible with a range of sensitive functional groups. nih.gov

The reactivity of the thiophene ring in 1-benzothiophenium salts, which are related to this compound, has also been investigated. The successful [4+2]-cycloaddition of 1-phenyl-1-benzothiophenium triflates with dienes like cyclopentadiene (B3395910) provides experimental evidence for the reduced aromaticity of the thiophene ring in these systems. acs.org

The table below provides a summary of some of the explored reactivity pathways for this compound.

| Reactivity Pathway | Description | Reactants | Products |

| [3+2]-Cycloaddition | Acts as the ene-component. iosrjournals.org | This compound and 1,3-dipoles (e.g., mesitonitrile oxide). iosrjournals.org | Cycloadducts. iosrjournals.org |

| [4+2]-Cycloaddition | Can act as both ene and diene components. iosrjournals.org | This compound and dienes/dienophiles. iosrjournals.org | Cycloadducts. iosrjournals.org |

| C-H/C-H Coupling | Metal-free C4 arylation. nih.gov | 1-Benzothiophene S-oxide and phenols. nih.gov | C4-arylated benzothiophenes. nih.gov |

| [4+2]-Cycloaddition of Thiophenium Salts | Reduced aromaticity of the thiophene ring. acs.org | 1-Phenyl-1-benzothiophenium triflates and dienes. acs.org | Cycloadducts. acs.org |

Advanced Computational Modeling for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms, selectivity, and electronic properties of reactions involving this compound. nih.govworktribe.com

DFT studies have been instrumental in understanding the regioselectivity of reactions. For instance, in the C4 arylation of benzothiophene S-oxides, quantum chemical calculations suggest a stepwise mechanism involving the formation of a π-complex between the benzothiophene and a phenoxonium cation. nih.gov These calculations have helped to explain why the addition of the phenoxonium cation is favored at the C4 position. nih.gov

Computational models have also shed light on the oxidation mechanism of benzothiophene, suggesting a polar mechanism over a radical pathway. These studies highlight the role of solvents, such as acetic acid, in stabilizing transition states and enhancing reaction kinetics. Furthermore, DFT calculations have been used to corroborate experimental findings, such as the thermally activated delayed fluorescence (TADF) properties of certain benzothiophene-tetraoxide-based emitters. worktribe.com

The directing effect of the sulfonyl group in cycloaddition reactions has also been elucidated with the aid of CNDO/2 calculations. researchgate.net These theoretical studies provide valuable insights that guide the design of new experiments and the development of novel synthetic strategies.

The table below highlights some of the applications of advanced computational modeling in the study of this compound.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and regioselectivity. nih.gov | Proposed a stepwise mechanism for C4 arylation involving a π-complex. nih.gov |

| DFT | Investigating oxidation mechanisms. | Suggested a polar mechanism for oxidation and highlighted the role of solvent stabilization. |

| DFT | Corroborating experimental findings. worktribe.com | Supported the presence of TADF properties in specific emitters. worktribe.com |

| CNDO/2 Calculations | Understanding directing effects in cycloadditions. researchgate.net | Elucidated the directing effect of the sulfonyl group. researchgate.net |

Targeted Applications in Materials Science and Biomedicine

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for applications in both materials science and biomedicine.

In materials science, the oxidation of the sulfur atom in thiophene-based compounds is a known strategy to modulate their electronic structure, influencing their fluorescence and redox properties. mdpi.com This makes benzothiophene S-oxides and S,S-dioxides interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com For example, derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) S-oxides have shown potential as advanced organic semiconductors and fluorescent materials with tunable properties. mdpi.com

In the biomedical field, benzothiophene derivatives have a long history of being investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral effects. ontosight.aiijpsjournal.com The 1-oxide moiety can influence the biological activity of these compounds. ontosight.ai For instance, certain 3-substituted benzothiophene-1,1-dioxides have been shown to be effective inhibitors of Mycobacterium tuberculosis. ijpsjournal.com Additionally, some benzothiophene derivatives are being explored as estrogen receptor inhibitors for potential therapeutic applications. google.com The metabolic fate of benzothiophene-containing compounds is also an important area of study, with research indicating that some derivatives can form reactive arene oxide intermediates. nih.gov

The table below summarizes the targeted applications of this compound and its derivatives.